molecular formula C14H10F2O2 B7990847 3-Fluoro-4-((4-fluorobenzyl)oxy)benzaldehyde

3-Fluoro-4-((4-fluorobenzyl)oxy)benzaldehyde

Cat. No. B7990847
M. Wt: 248.22 g/mol
InChI Key: JYCDOWGDIAHSTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-((4-fluorobenzyl)oxy)benzaldehyde is a useful research compound. Its molecular formula is C14H10F2O2 and its molecular weight is 248.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-4-((4-fluorobenzyl)oxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-((4-fluorobenzyl)oxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Radiochemical Synthesis : A study by Funke et al. (2006) demonstrates the potential of using 4-[18F]fluoro-benzaldehyde for the synthesis of 4-[18F]fluoro-benzylethers in radiochemical applications. This process involves reductive coupling reactions and highlights the utility of these compounds in radiopharmaceutical chemistry (Funke et al., 2006).

  • Enzymatic Oxidation : Moonen et al. (2005) reported on the enzymatic Baeyer-Villiger oxidation of fluorobenzaldehydes, indicating the effectiveness of certain enzymes in transforming these compounds into fluorophenyl formates and fluorophenols. This research adds to the understanding of enzymatic reactions with fluorinated aromatic compounds (Moonen et al., 2005).

  • Anticancer Applications : Lawrence et al. (2003) explored the synthesis of fluorinated benzaldehydes for the creation of anticancer agents. Their work focused on fluoro-substituted stilbenes, derived from benzaldehydes, showing promise in the development of new anticancer drugs (Lawrence et al., 2003).

  • Fluorine-Containing Organic Synthesis : The work of Pryadeina et al. (2002) highlights the reactions of fluorinated 3-oxoesters with benzaldehyde, demonstrating the versatility of these compounds in organic synthesis and the creation of complex fluorine-containing molecules (Pryadeina et al., 2002).

  • Palladium-Catalyzed Reactions : Kim and Yu (2003) studied the palladium(0)-catalyzed amination and coupling of electron-deficient aryl fluorides, including fluoro-benzaldehydes. This research is significant for understanding the catalytic behavior of these compounds in organic reactions (Kim & Yu, 2003).

  • Synthesis of Fluorine Compounds : Song et al. (2005) synthesized a series of α-amino fluorobenzyl-phosphonates, demonstrating the application of fluorobenzoaldehydes in creating compounds with potential anticancer activity (Song et al., 2005).

properties

IUPAC Name

3-fluoro-4-[(4-fluorophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-4-1-10(2-5-12)9-18-14-6-3-11(8-17)7-13(14)16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCDOWGDIAHSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-((4-fluorobenzyl)oxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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